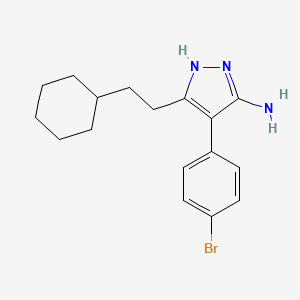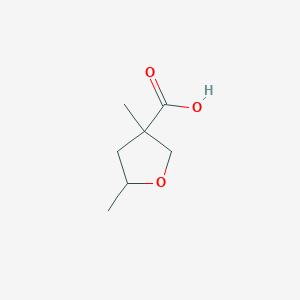
1-Bromo-3-(1-chloropropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl. This compound is characterized by a benzene ring substituted with a bromine atom and a 1-chloropropan-2-yl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic substitution of bromobenzene with 1-chloropropane under specific conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(1-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1-chloropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1-chloropropan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(1-chloropropan-2-yl)benzene
- 1-Bromo-4-(1-chloropropan-2-yl)benzene
- 1-Bromo-3-chlorobenzene
Comparison: 1-Bromo-3-(1-chloropropan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different physical properties such as boiling point and solubility, as well as distinct reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C9H10BrCl |
|---|---|
Molekulargewicht |
233.53 g/mol |
IUPAC-Name |
1-bromo-3-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
HVUNYIXZZVFPCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)


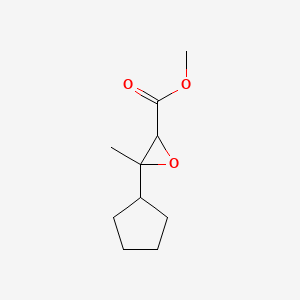
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)

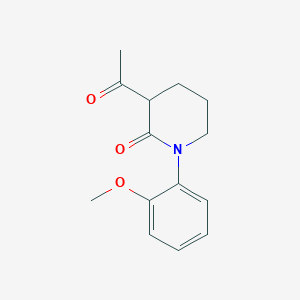
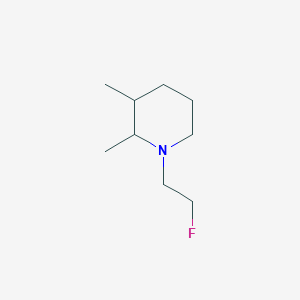
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)
